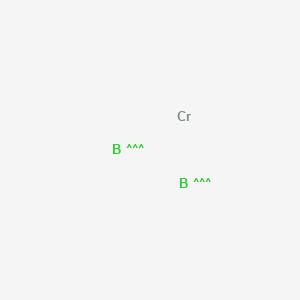

二硼化铬

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromium diboride is a useful research compound. Its molecular formula is B2Cr and its molecular weight is 73.62 g/mol. The purity is usually 95%.

The exact mass of the compound Chromium diboride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chromium diboride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromium diboride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

烧结添加剂

二硼化铬用作烧结添加剂,以改善碳化硼和二硼化钛陶瓷的性能 . 在 2050°C 下碳化硼的焙烧过程中,添加高达 25%(摩尔)的二硼化铬有利于这种碳化物的压实,这是由于形成了液态 B4C–CrB2 共晶体,从而改善了陶瓷的机械性能 .

高级陶瓷中的成分

二硼化锆是超音速飞机和燃气轮机组件中使用的先进超高温 ZrB2–SiC 陶瓷(UHTC)的组成部分 . 这些陶瓷具有高性能特性,特别是提高了抗裂性 .

涂层材料

二硼化铬用于涂覆耐磨损和滑动(金属对金属)磨损的涂层 . 这使得它成为耐用性和耐磨性至关重要的行业的宝贵材料。

耐火材料

二硼化铬与其他二硼化物一样,是一种耐火材料,这意味着它可以在高温下耐受而不熔化或分解 . 这使得它在需要材料承受高温的应用中很有用,例如在某些类型的陶瓷和金属的制造中。

导电性和导热性

<a data-citationid="d4712ce4-3eb3-f9b9-3eb4-738e28f80f54-39-group

作用机制

Target of Action

Chromium diboride (CrB2) is a refractory, oxygen-free, metal-like compound . It primarily targets materials that require high thermal and electrical conductance, significant chemical resistance, and relatively high hardness . These include boron carbide and titanium diboride ceramics, which use chromium diboride as a sintering additive to improve their properties .

Mode of Action

Chromium diboride interacts with its targets by enhancing their properties. For instance, it improves the mechanical properties of ceramics by favoring the compaction of boron carbide due to the generation of liquid B4C–CrB2 eutectics . In another example, chromium diboride interacts with iron-based self-fluxing alloys, leading to the formation of superhard chromium–molybdenum carboborides .

Biochemical Pathways

While chromium diboride is primarily used in engineering and industrial applications, it’s important to note that it doesn’t directly interact with biological systems or biochemical pathways. Its use is mainly confined to enhancing the properties of certain materials .

Pharmacokinetics

As a non-biological compound, chromium diboride doesn’t have ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its use and impact are mainly in the realm of materials science and engineering .

Result of Action

The result of chromium diboride’s action is the enhancement of the properties of the materials it interacts with. For instance, it improves the mechanical properties of boron carbide and titanium diboride ceramics . It also contributes to the formation of superhard chromium–molybdenum carboborides when interacting with iron-based self-fluxing alloys .

Action Environment

The action of chromium diboride can be influenced by environmental factors. For instance, the synthesis methods of chromium diboride can vary depending on the content of impurities and dispersion . Furthermore, the interaction of chromium diboride with other materials can be influenced by factors such as temperature .

属性

| { "Design of the Synthesis Pathway": "Chromium diboride can be synthesized through a solid-state reaction between chromium and boron in the presence of a reducing agent.", "Starting Materials": [ "Chromium (Cr)", "Boron (B)", "Reducing agent (e.g. magnesium, aluminum)" ], "Reaction": [ "Mix chromium and boron powders in stoichiometric amounts in a ball mill.", "Add a reducing agent to the mixture.", "Heat the mixture in a vacuum or inert gas atmosphere at high temperature (above 1400°C) for several hours.", "Cool the resulting product and grind it to a fine powder." ] } | |

CAS 编号 |

12007-16-8 |

分子式 |

B2Cr |

分子量 |

73.62 g/mol |

IUPAC 名称 |

bis(boranylidyne)chromium |

InChI |

InChI=1S/2B.Cr |

InChI 键 |

UHPOHYZTPBGPKO-UHFFFAOYSA-N |

SMILES |

[B].[B].[Cr] |

规范 SMILES |

B#[Cr]#B |

| 12007-16-8 | |

Pictograms |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

产品来源 |

United States |

Q1: Can Chromium diboride improve the properties of stainless steel?

A1: Yes, research suggests that adding Chromium diboride powder can enhance the properties of AISI 304 stainless steel. Electrospark deposition of Chromium diboride coatings improved the steel's wear resistance, oxidation resistance, and corrosion properties. []

Q2: How does Chromium diboride affect the sintering of stainless steel?

A2: Studies show that adding Chromium diboride and/or molybdenum diboride powders to 316L stainless steel effectively increases its sintered density at temperatures between 1250-1300°C. Chromium diboride proved more potent than molybdenum diboride in lowering the sintering temperature. []

Q3: Can Chromium diboride enhance the performance of cutting tools?

A3: Research indicates that adding Chromium diboride to the WC-Co matrix of Polycrystalline Diamond Bits (PDC) used in the oil and gas industry improves their performance. The addition led to a nearly 30% increase in bending strength and a 40% increase in fracture toughness, enhancing diamond retention force. []

Q4: How does Chromium diboride impact the properties of titanium diboride ceramics?

A4: Studies on TiB2-5CrB2 composites sintered by Spark Plasma Sintering (SPS) revealed that the addition of Chromium diboride can be beneficial. The research suggests that CrB2 could be a promising additive for creating high-performance composite materials. []

Q5: How does Chromium diboride contribute to the durability of diamond core bits?

A6: Adding 2% Chromium diboride micropowder to a composite diamond-containing material (CDM) used in diamond core bits significantly improved wear resistance during granite drilling. This improvement is attributed to the refinement of tungsten carbide (WC) grains and stronger adhesion between diamond grains and the carbide matrix. []

Q6: What are the common methods for synthesizing Chromium diboride?

A6: Chromium diboride can be synthesized through various methods including:

Q7: Can nanofibrous carbon be used to synthesize fine Chromium diboride powder?

A9: Yes, research has shown that nanofibrous carbon (NFC) can successfully reduce Chromium oxide (Cr2O3) to produce finely dispersed Chromium diboride powder. NFC, with its high specific surface area, proves to be an efficient reducing agent in this process. [, ]

Q8: What are some applications of Chromium diboride coatings?

A8: Chromium diboride coatings are being explored for various applications:

- Protective coatings: Their hardness and resistance to wear and corrosion make them suitable for protecting materials in harsh environments. []

- Cutting tools: Adding CrB2 to cutting tools improves their wear resistance and cutting ability, proving beneficial in industries like oil and gas. [, ]

- High-temperature applications: The high melting point and oxidation resistance of CrB2 make it suitable for high-temperature applications, such as aerospace components. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)